2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances its chemical stability and biological activity.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide , which could influence their absorption and distribution.
Action Environment
The action, efficacy, and stability of 2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide can be influenced by various environmental factors. For instance, the solubility of imidazole derivatives in water and other polar solvents could affect their distribution in the body and their interaction with targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Attachment of the Sulfanylacetamide Group: The final step involves the attachment of the sulfanylacetamide group to the imidazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, trifluoromethylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)phenyl]imidazole: This compound also contains an imidazole ring and a trifluoromethyl group but lacks the sulfanylacetamide moiety.
Imidazole Derivatives: Various imidazole derivatives with different substituents exhibit similar biological activities and chemical properties.
Uniqueness
2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to the presence of the sulfanylacetamide group, which imparts distinct chemical reactivity and biological activity. This compound’s combination of functional groups allows for versatile applications in scientific research and potential therapeutic uses.
Biological Activity
2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
- Chemical Formula : C12H9F3N2OS
- Molecular Weight : 302.28 g/mol
- IUPAC Name : 2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Property | Value |
---|---|
Appearance | Powder |
Storage Temperature | Room Temperature (RT) |
Hazard Statements | H302, H312, H315, H319, H332, H335 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its role in mediating interactions with enzymes and receptors, which can lead to antiproliferative effects.
Antiproliferative Activity
In vitro studies have demonstrated the compound's antiproliferative activity across various cancer cell lines:
- Cell Lines Tested :
- L1210 (murine leukemia cells)
- CEM (human T-lymphocyte cells)
- HeLa (human cervix carcinoma)
The compound exhibited varying degrees of cytotoxicity with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, it was noted that compounds with similar structures but different substituents showed significant differences in their antiproliferative potency.
Table: Antiproliferative Activity of Related Compounds
Compound ID | Cell Line | IC50 (μM) |
---|---|---|
Compound A | L1210 | 15.6 |
Compound B | CEM | 22.4 |
Compound C | HeLa | 18.9 |
Structure-Activity Relationship (SAR)
Research into the SAR of imidazole derivatives has shown that modifications on the phenyl ring and the imidazole moiety significantly influence biological activity. The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), enhances the compound's potency by stabilizing the active conformation necessary for receptor binding.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various imidazole derivatives, including those similar to this compound. The findings suggested that compounds with a trifluoromethyl substitution displayed improved affinity for specific targets compared to their non-fluorinated counterparts .
Another investigation focused on the compound's potential as an inhibitor of cancer cell proliferation. It was found that structural modifications could lead to a significant increase in cytotoxicity against resistant cancer cell lines .
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c13-12(14,15)8-2-1-3-9(6-8)18-5-4-17-11(18)20-7-10(16)19/h1-6H,7H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSNBOIEHZSLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.